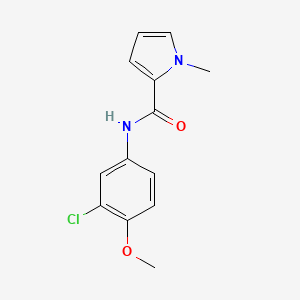![molecular formula C16H18N2OS B7471123 [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone, also known as T3, is a compound that has been extensively studied for its potential biomedical applications. T3 belongs to the class of piperazine derivatives and is a potent inhibitor of monoamine transporters.
Mécanisme D'action
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone acts as a potent inhibitor of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). By inhibiting the reuptake of these neurotransmitters, [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone increases their availability in the synaptic cleft, leading to increased neurotransmission. [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has also been shown to modulate the activity of GABAergic and glutamatergic neurotransmitter systems.
Biochemical and Physiological Effects
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has been shown to have a range of biochemical and physiological effects. In animal studies, [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has been shown to increase locomotor activity, enhance cognitive function, and reduce anxiety-like behaviors. [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has also been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone is its high potency and selectivity for monoamine transporters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation of [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone is its potential toxicity, which requires careful dosing and monitoring in animal studies.
Orientations Futures
There are several future directions for research on [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone. One area of interest is the development of more selective and potent inhibitors of monoamine transporters. Another area of interest is the investigation of [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone's potential therapeutic effects in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone's potential use in the treatment of addiction and other psychiatric disorders warrants further investigation.
Méthodes De Synthèse
The synthesis of [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone involves the reaction of 3-bromo-thiophene with 4-(3-methylphenyl)piperazine in the presence of a palladium catalyst. The reaction results in the formation of [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone as a white solid in good yield. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) analysis.
Applications De Recherche Scientifique
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has been studied extensively for its potential biomedical applications. It has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and addiction. [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-13-3-2-4-15(11-13)17-6-8-18(9-7-17)16(19)14-5-10-20-12-14/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEWVTVEICMSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)




![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7471096.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)

![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)